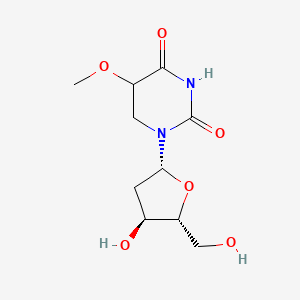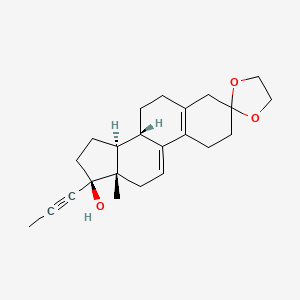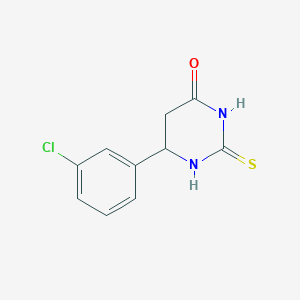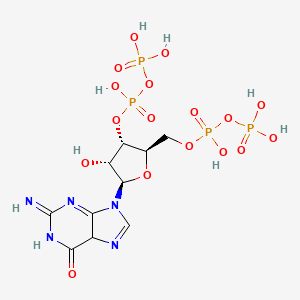
2,2'-Disulfanediylbis(4-nitrophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(4-nitrophenol) is an organic compound with the molecular formula C12H8N2O6S2. It is characterized by the presence of two nitrophenol groups connected by a disulfide bond. This compound is known for its yellow solid form and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with sulfur-containing reagents. One common method is the oxidative coupling of 4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4-nitrophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Hydrogen gas, metal hydrides.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Aminophenols.
Substitution Products: Alkylated or acylated phenols.
科学的研究の応用
2,2’-Disulfanediylbis(4-nitrophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(4-nitrophenol) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox balance. The nitrophenol groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
類似化合物との比較
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenol groups but without the disulfide linkage.
2,2’-Dithiodipyridine: Contains a disulfide bond but different aromatic groups.
2,4-Dinitrophenol: Contains two nitro groups but lacks the disulfide bond.
Uniqueness
2,2’-Disulfanediylbis(4-nitrophenol) is unique due to the combination of its disulfide bond and nitrophenol groups. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .
特性
CAS番号 |
37398-24-6 |
|---|---|
分子式 |
C12H8N2O6S2 |
分子量 |
340.3 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-nitrophenyl)disulfanyl]-4-nitrophenol |
InChI |
InChI=1S/C12H8N2O6S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6,15-16H |
InChIキー |
BBIPAKDGNUYVBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)
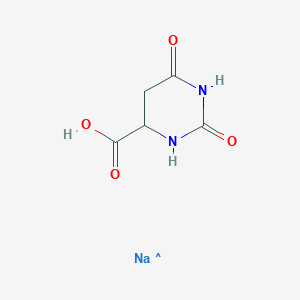

![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)
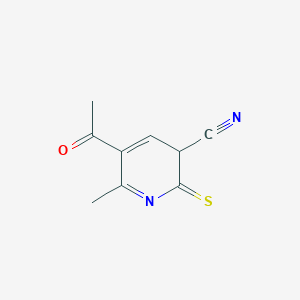
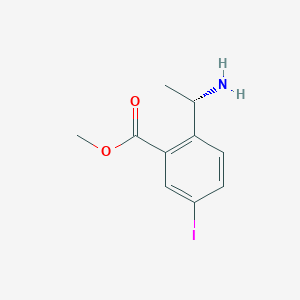
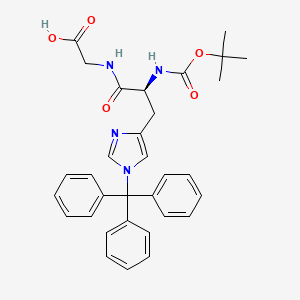
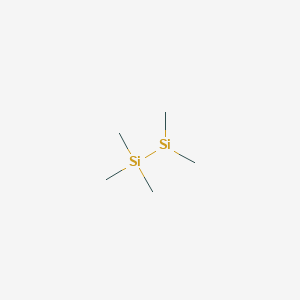
![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)
